![molecular formula C23H34N4O10S B14252096 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a complex organic compound that belongs to the class of gamma-glutamyl peptides These compounds are known for their roles in various biochemical processes, including antioxidant defense and cellular signaling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) typically involves a series of peptide coupling reactions. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl group is introduced through a reaction with gamma-glutamyltransferase, an enzyme that catalyzes the transfer of the gamma-glutamyl moiety to the amino group of glycine. The hydroxyphenylamino and carbonyl groups are then added through subsequent reactions, followed by the introduction of the cysteinyl group. The final steps involve esterification and acetylation to produce the diethyl ester and monoacetate salt forms.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently carry out the multiple coupling and deprotection steps required. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
科学的研究の応用
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Used in the development of novel biomaterials and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The gamma-glutamyl group can modulate the activity of gamma-glutamyltransferase, influencing glutathione metabolism and antioxidant defense. The hydroxyphenylamino and cysteinyl groups can interact with various cellular targets, including enzymes involved in redox reactions and signaling pathways. These interactions can lead to changes in cellular oxidative stress levels and modulation of signaling cascades.
類似化合物との比較
Similar Compounds
Glutathione (L-gamma-glutamyl-L-cysteinyl-glycine): A well-known antioxidant with a similar gamma-glutamyl-cysteinyl structure.
Gamma-glutamylcysteine: A precursor to glutathione with similar biochemical properties.
Gamma-glutamyltransferase substrates: Compounds that interact with gamma-glutamyltransferase and influence its activity.
Uniqueness
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is unique due to its combination of functional groups, which confer multiple biochemical activities. Its ability to undergo various chemical reactions and interact with multiple cellular targets makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C23H34N4O10S |
|---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
acetic acid;ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S.C2H4O2/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;1-2(3)4/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H3,(H,3,4) |
InChIキー |
OPAZWGMXPVWISA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



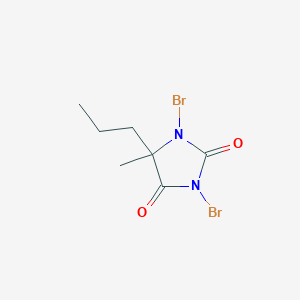
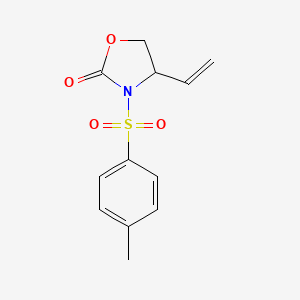
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
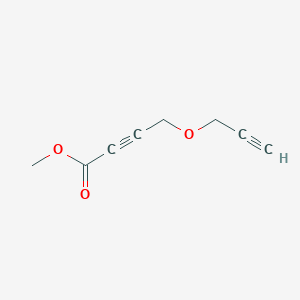
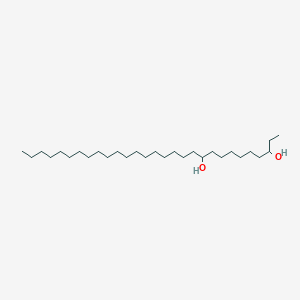
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
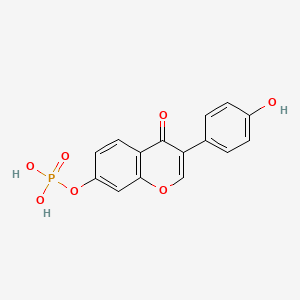
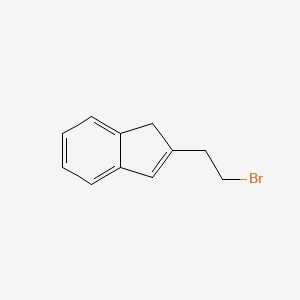
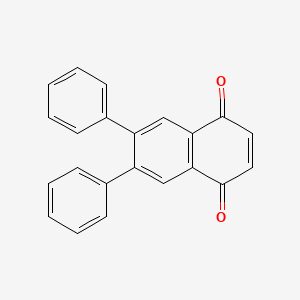
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
